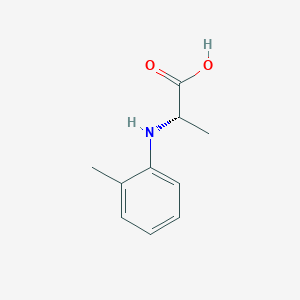

2-Methylphenyl-L-alanine

Description

2-Methylphenyl-L-alanine (CAS: 80126-53-0) is a non-proteinogenic amino acid derivative characterized by a methyl group substituted at the ortho position (2-methyl) of the phenyl ring attached to the L-alanine backbone. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol . The compound’s structure, represented by the SMILES string OC(=O)[C@@H](Nc1ccccc1C)C, highlights its stereochemistry (L-configuration) and the methyl group’s position on the aromatic ring . This modification confers unique steric and electronic properties, making it valuable in peptide synthesis and medicinal chemistry for modulating biological activity or stability .

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

(2S)-2-(2-methylanilino)propanoic acid |

InChI |

InChI=1S/C10H13NO2/c1-7-5-3-4-6-9(7)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)/t8-/m0/s1 |

InChI Key |

DLAWSMCMCKJYCA-QMMMGPOBSA-N |

SMILES |

CC1=CC=CC=C1NC(C)C(=O)O |

Isomeric SMILES |

CC1=CC=CC=C1N[C@@H](C)C(=O)O |

Canonical SMILES |

CC1=CC=CC=C1NC(C)C(=O)O |

sequence |

A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Methylphenyl-L-alanine with structurally related alanine derivatives, emphasizing key structural, physicochemical, and functional differences.

Key Findings from Comparative Analysis

Structural Effects on Hydrophobicity: The naphthyl derivative (C₁₃H₁₃NO₂·HCl) exhibits higher hydrophobicity than 2-Methylphenyl-L-alanine due to its extended aromatic system, favoring membrane penetration in drug delivery . In contrast, 3-(3,4-Dihydroxyphenyl)-2-methyl-L-alanine is highly polar, making it suitable for water-soluble therapeutics like methyldopa .

Steric and Electronic Modifications :

- N-Methyl-L-alanine lacks aromaticity but introduces conformational rigidity via N-methylation, altering peptide backbone flexibility .

- The thienyl group in 3-(2-Thienyl)-L-alanine introduces sulfur-mediated electronic effects, enhancing interactions with metal ions in enzyme active sites .

Biological Activity :

- α-Methyl substitutions (e.g., in 3-(3,4-Dihydroxyphenyl)-2-methyl-L-alanine) reduce enzymatic degradation, prolonging therapeutic effects .

- Ortho-methyl groups in 2-Methylphenyl-L-alanine hinder rotational freedom, stabilizing specific peptide conformations critical for receptor binding .

Synthetic Utility :

- 2-Methyl-N-(4-methylphenyl)-L-alanine demonstrates how para-substitution on the phenyl ring can fine-tune steric effects without compromising solubility, a balance valuable in asymmetric catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.